WT-161

HDAC6 Enzymatic assay IC50

HDAC6 inhibitors vary widely in potency and selectivity, risking irreproducible experimental outcomes. WT-161 addresses this with rigorously validated, sub-nanomolar pharmacology. • Sub-nanomolar HDAC6 IC50 (0.40 nM) enables lower compound usage per well, reducing screening costs and solvent interference • >100-fold selectivity over class I HDACs ensures observed phenotypes are primarily HDAC6-mediated • Unique HDAC6-independent suppression of EGFR, HER2, and ERα enables dissection of non-canonical pathways • 36-month lyophilized shelf life at -20°C with room-temperature shipping stability minimizes inventory and logistics costs

Molecular Formula C14H18N2O3
Molecular Weight 262.30 g/mol
CAS No. 3625-25-0
Cat. No. B1680523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWT-161
CAS3625-25-0
SynonymsReposal;  Reposal novo;  Reposamal;  WT161;  WT-161;  WT 161; 
Molecular FormulaC14H18N2O3
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)NC1=O)C2=CC3CCC(C3)C2
InChIInChI=1S/C14H18N2O3/c1-2-14(11(17)15-13(19)16-12(14)18)10-6-8-3-4-9(5-8)7-10/h6,8-9H,2-5,7H2,1H3,(H2,15,16,17,18,19)
InChIKeyMKELYWOVSPVORM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WT-161: Key Identity and Characterization


WT-161 (CAS 3625-25-0), also known as Reposal, is a barbiturate derivative with sedative and hypnotic properties [1]. In contemporary research, WT-161 is recognized as a potent and selective inhibitor of histone deacetylase 6 (HDAC6), with an IC50 of 0.40 nM in cell-free assays . It also inhibits HDAC1 (IC50 = 8.35 nM) and HDAC2 (IC50 = 15.4 nM), exhibiting greater than 100-fold selectivity for HDAC6 over other HDAC isoforms . The compound has demonstrated anti-tumor activity in preclinical models of multiple myeloma, breast cancer, glioblastoma, and acute lymphoblastic leukemia [2].

Why WT-161 Cannot Be Substituted


HDAC6 inhibitors constitute a chemically diverse class with substantial variability in enzymatic potency, isoform selectivity, off-target profiles, and in vivo pharmacokinetics [1]. Substituting WT-161 with another HDAC6 inhibitor such as Tubastatin A, ACY-1215 (Ricolinostat), or Nexturastat A without experimental validation risks confounding experimental outcomes due to differences in HDAC6 IC50 (0.4 nM for WT-161 vs. 5–15 nM for comparators), isoform selectivity profiles (>100-fold for WT-161 vs. >10–1000-fold for others), and distinct mechanistic nuances including HDAC6-independent receptor downregulation observed with WT-161 and its analog MAZ1793 [2]. Direct substitution may lead to irreproducible results and flawed interpretations in target engagement or synergy studies.

WT-161 Differentiation vs. HDAC6 Inhibitor Analogs


Superior HDAC6 Enzymatic Potency

WT-161 demonstrates an IC50 of 0.40 nM against HDAC6 in cell-free biochemical assays . This potency exceeds that of the widely used HDAC6 inhibitors Tubastatin A (IC50 = 15 nM) , ACY-1215/Ricolinostat (IC50 = 5 nM) , and Nexturastat A (IC50 = 5 nM) . The quantified difference ranges from 12.5-fold to 37.5-fold lower IC50, indicating greater target engagement at lower concentrations.

HDAC6 Enzymatic assay IC50

Superior HDAC6 Selectivity vs. ACY-1215

WT-161 exhibits IC50 values of 0.40 nM (HDAC6), 8.35 nM (HDAC1), and 15.4 nM (HDAC2), yielding >100-fold selectivity for HDAC6 over other HDAC isoforms . In contrast, ACY-1215 (Ricolinostat) shows only >10-fold selectivity for HDAC6 over HDAC1/2/3, with IC50 values of 5 nM (HDAC6) vs. 58 nM (HDAC1), 48 nM (HDAC2), and 51 nM (HDAC3) . The greater selectivity window of WT-161 reduces confounding effects mediated by class I HDAC inhibition in cellular assays.

HDAC6 Selectivity Isoform profiling

HDAC6-Independent Growth Factor Receptor Downregulation

In breast cancer cell lines, WT-161 triggers apoptotic cell death and downregulation of EGFR, HER2, and ERα [1]. Notably, HDAC6 knockdown does not recapitulate this effect, and the WT-161 analog MAZ1793, which lacks HDAC inhibitory activity, similarly downregulates these receptors and inhibits cell growth [1]. This demonstrates that WT-161 engages an HDAC6-independent pathway to suppress growth factor receptor signaling—a feature not reported for classical HDAC6 inhibitors like Tubastatin A or ACY-1215.

HDAC6-independent EGFR HER2 ERα

In Vivo Anti-Tumor Activity in Xenograft Models

WT-161 significantly inhibits in vivo MCF7 breast cancer cell growth in a murine xenograft model at a dose of 80 mg/kg i.p., associated with ERα downregulation [1]. In an osteosarcoma xenograft model, WT-161 monotherapy reduced tumor volume, with combination therapy (OTX015/WT-161) further decreasing xenograft growth compared to either agent alone [2]. In an ALL xenograft model, WT-161 exhibited anti-tumor effects that were enhanced when combined with vincristine [3]. Tubastatin A has demonstrated in vivo activity but at lower potency requiring higher doses or more frequent administration [4].

In vivo Xenograft Tumor growth

Extended Stability and Ambient Shipping

WT-161 remains stable for 36 months when stored lyophilized at -20°C under desiccation [1]. In contrast, many HDAC6 inhibitors require storage at -80°C and have shorter shelf lives; for example, Nexturastat A is recommended for use within one month after reconstitution and storage at -20°C or below . WT-161 can also be shipped at room temperature without cooling measures, reducing logistics costs and complexity .

Stability Shelf life Storage

WT-161 Optimal Use Cases


HDAC6 Inhibition for High-Throughput Screening

WT-161's sub-nanomolar HDAC6 IC50 (0.40 nM) enables lower compound usage per well while maintaining robust target engagement, reducing overall screening costs and minimizing solvent interference . Its >100-fold selectivity over class I HDACs ensures that observed phenotypes are primarily HDAC6-mediated .

HDAC6-Independent Receptor Downregulation Studies

WT-161 uniquely suppresses EGFR, HER2, and ERα via an HDAC6-independent mechanism, as demonstrated by the MAZ1793 analog [1]. This makes WT-161 a valuable tool for dissecting pathways distinct from canonical HDAC6 deacetylase activity, especially in breast cancer research.

In Vivo Efficacy Across Solid and Hematologic Cancers

WT-161 has validated in vivo anti-tumor activity in multiple xenograft models (breast, osteosarcoma, ALL) as both monotherapy and in combination with chemotherapeutics (bortezomib, vincristine, OTX015) [2]. Its favorable tolerability at 50 mg/kg i.p. and reasonable murine PK (t1/2 = 1.4 h) support routine preclinical dosing .

Cost-Effective Inventory for Long-Term Programs

With a 36-month lyophilized shelf life at -20°C and room temperature shipping stability, WT-161 minimizes inventory turnover and shipping costs compared to more labile HDAC6 inhibitors [3]. This is particularly advantageous for multi-year grant-funded projects and collaborative multi-site studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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